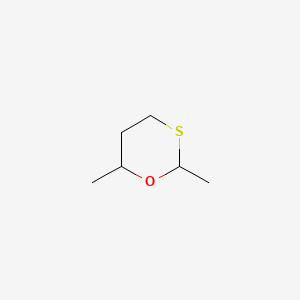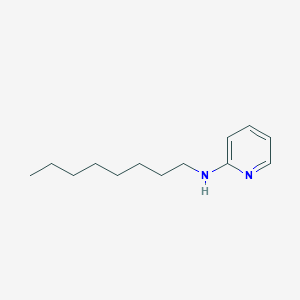
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) is an organic compound with the molecular formula C9H14O4This compound is characterized by a cyclopentane ring substituted with a carboxylic acid and a methyl group, making it a versatile molecule in organic synthesis and various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid .
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopentane ring provides structural stability, while the methyl group can affect the compound’s hydrophobicity and steric properties.
Vergleich Mit ähnlichen Verbindungen
Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: This compound has a similar cyclopentane ring but lacks the additional carboxylic acid and methyl group, making it less versatile in certain reactions.
Cyclopentaneacetic acid: Similar to Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI), but without the methyl group, affecting its reactivity and applications.
The unique combination of functional groups in Cyclopentaneaceticacid, 2-carboxy-3-methyl-(8CI,9CI) makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
25362-67-8 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2-(carboxymethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5-2-3-6(4-7(10)11)8(5)9(12)13/h5-6,8H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
CSBVBDDIVGIGMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


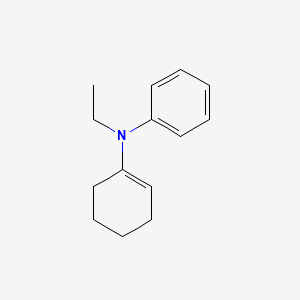
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

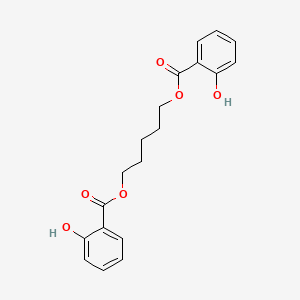

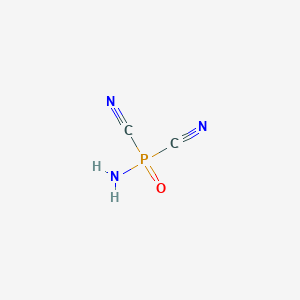
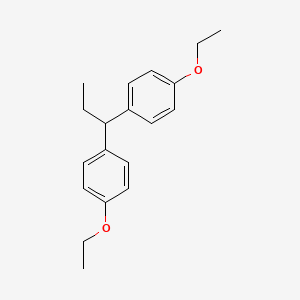

![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)


